molecular formula C8H3Cl2F3O B1320832 3-Chloro-4-(trifluoromethyl)benzoyl chloride CAS No. 1092460-77-9

3-Chloro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B1320832
CAS No.: 1092460-77-9
M. Wt: 243.01 g/mol
InChI Key: KKXPAIGCYQCQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

3-Chloro-4-(trifluoromethyl)benzoyl chloride serves as a critical intermediate in the synthesis of a variety of chemical compounds. For instance, its utility is exemplified in the synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, highlighting its role in producing drug intermediates through a process involving bromination, carboxylation, and chlorination under optimized conditions, demonstrating economic and practical value in chemical synthesis (Zhou Xiao-rui, 2006).

Esterification and Acylation

In the field of organic chemistry, this compound has been employed as a reagent for esterification and acylation reactions. It is particularly notable in the benzoylation of 4-chloro-3-methylphenol sodium salt, demonstrating its efficacy in synthesizing esters through phase-transfer catalysis. Such reactions emphasize its versatility and efficiency in producing key organic compounds, offering insights into its broad application in synthesizing pharmaceuticals and agrochemicals (Hung-Duen Yang & Chin-Chen Huang, 2007).

Material Science and Nanotechnology

In material science, this chemical has facilitated the development of novel materials and technologies. For example, its role in the preparation of fluorine-functionalized magnetic nanoparticles showcases its utility in enhancing the extraction and analysis of compounds from traditional Chinese medicine samples. This application underscores the compound's significance in creating advanced materials for scientific research, offering a pathway to innovative analytical and extraction techniques (Zhihong Yan et al., 2015).

Green Chemistry

This compound's applications extend into the domain of green chemistry, where it is utilized in environmentally friendly chlorination techniques. These applications not only highlight its role in synthesizing pesticide intermediates but also emphasize its contribution to reducing the environmental impact of chemical processes. The development of green chlorination methods using this compound illustrates its potential in supporting sustainable chemical manufacturing practices (Xu Zhen-yuan, 2009).

Safety and Hazards

“3-Chloro-4-(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Mechanism of Action

Mode of Action

The mode of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various chemical reactions, including nucleophilic acyl substitution . The trifluoromethyl group on the benzene ring may influence the reactivity of the compound, potentially increasing its electrophilicity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPAIGCYQCQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611877
Record name 3-Chloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-77-9
Record name 3-Chloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.